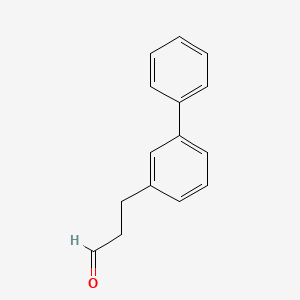
3-(3-Biphenylyl)propanal
描述
3-(1,1’-Biphenyl-3-yl)propanal is an organic compound with the molecular formula C15H14O and a molecular weight of 210.27 g/mol. It is a useful research compound, often utilized in various scientific studies due to its unique structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(1,1’-Biphenyl-3-yl)propanal involves the following steps:
Reactants: 3-iodo-1,1′-biphenyl, tetrabutylammonium chloride, alkyl alcohol, sodium hydrogencarbonate, and palladium (II) acetate.
Solvent: Dry DMF (Dimethylformamide).
化学反应分析
Types of Reactions
3-(1,1’-Biphenyl-3-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, leading to benzylic oxidation.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for benzylic bromination.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Produces 3-(1,1’-Biphenyl-3-yl)propanol.
Substitution: Produces benzylic halides.
科学研究应用
3-(1,1’-Biphenyl-3-yl)propanal is widely used in scientific research due to its versatile applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1,1’-Biphenyl-3-yl)propanal involves its interaction with specific molecular targets and pathways . The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
相似化合物的比较
Similar Compounds
3-(1,1’-Biphenyl-4-yl)propanal: Similar structure but with the biphenyl group attached at the 4-position.
Benzyl alcohol: A simpler structure with a hydroxyl group instead of an aldehyde.
Uniqueness
3-(1,1’-Biphenyl-3-yl)propanal is unique due to its specific substitution pattern on the biphenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications.
属性
分子式 |
C15H14O |
|---|---|
分子量 |
210.27 g/mol |
IUPAC 名称 |
3-(3-phenylphenyl)propanal |
InChI |
InChI=1S/C15H14O/c16-11-5-7-13-6-4-10-15(12-13)14-8-2-1-3-9-14/h1-4,6,8-12H,5,7H2 |
InChI 键 |
JCFUBJSIMQRJLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CCC=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Bis[4-(4-hydroxyphenoxy)phenyl]methanone](/img/structure/B8498947.png)
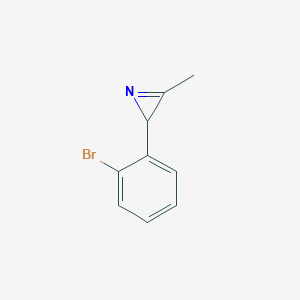
silane](/img/structure/B8498957.png)
![4-[(1,1'-Biphenyl)-4-yl]-butylamine](/img/structure/B8498971.png)
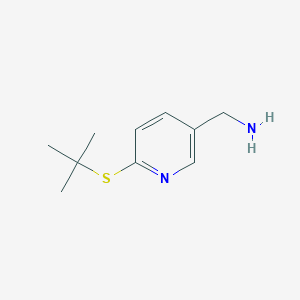
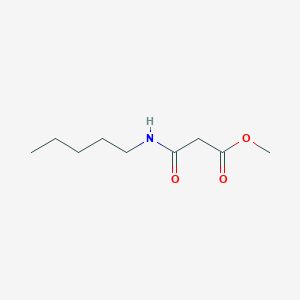
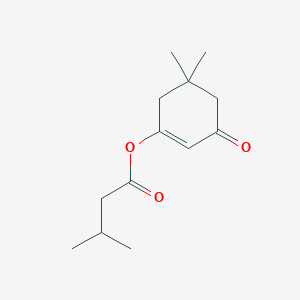
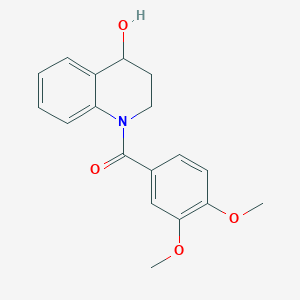
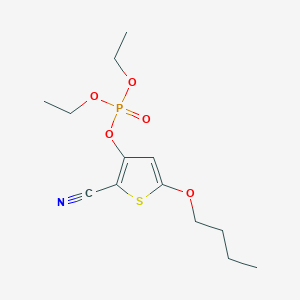
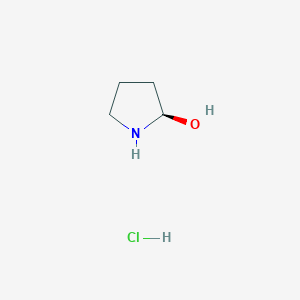
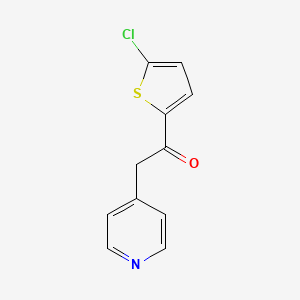
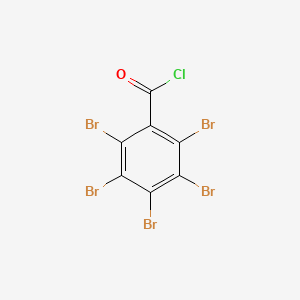
![5-[5-(4-Fluorophenyl)pentan-2-yl]benzene-1,3-diol](/img/structure/B8499040.png)

